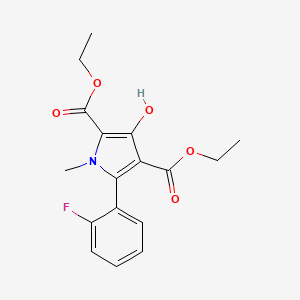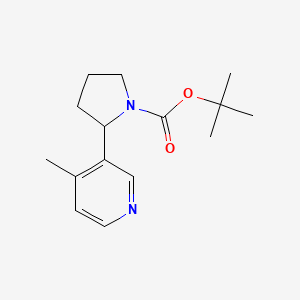
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a heterocyclic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a 4-methylpyridin-3-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 4-methylpyridin-3-ylamine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions: tert-Butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications .
作用機序
The mechanism of action of tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, influencing cellular processes .
類似化合物との比較
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: While these compounds share structural similarities, tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct in its applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity profile make it valuable in organic synthesis, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to the development of new and innovative compounds.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl 2-(4-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-8-16-10-12(11)13-6-5-9-17(13)14(18)19-15(2,3)4/h7-8,10,13H,5-6,9H2,1-4H3 |
InChIキー |
SZMYKENODWLBJM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2CCCN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



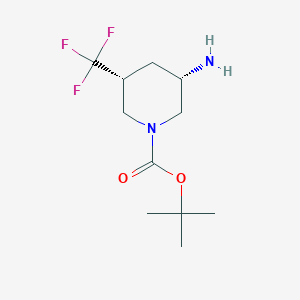

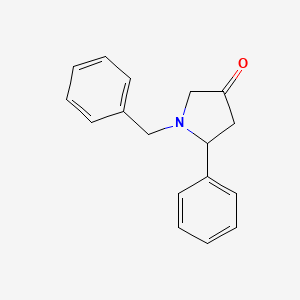


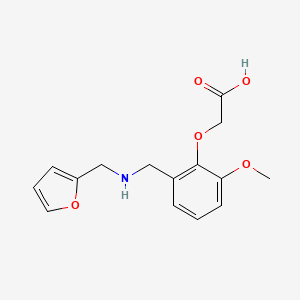
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)

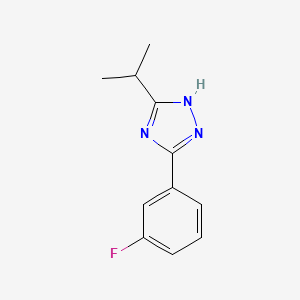
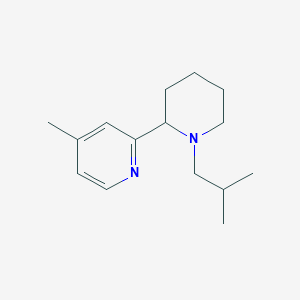
![1-Cyclohexyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15059361.png)

